molecular formula C19H25N3 B12824133 N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine

N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine

Cat. No.: B12824133
M. Wt: 295.4 g/mol
InChI Key: GTHGVIIXHTWRCK-UHFFFAOYSA-N
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Description

N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine is a complex organic compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a benzyl group attached to a piperidine ring, further connected to a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine typically involves multiple steps. One common method starts with the preparation of 1-benzylpiperidin-4-one, which is then reacted with 2-methylpyridin-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or tetrahydrofuran (THF), and may require the use of reducing agents like sodium borohydride (NaBH4) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in ethanol or THF.

    Substitution: Various nucleophiles like halides or amines under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurological disorders like Alzheimer’s disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((1-Benzylpiperidin-4-yl)methyl)-2-methylpyridin-4-amine stands out due to its unique combination of a benzylpiperidine and a methylpyridine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H25N3

Molecular Weight

295.4 g/mol

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-methylpyridin-4-amine

InChI

InChI=1S/C19H25N3/c1-16-13-19(7-10-20-16)21-14-17-8-11-22(12-9-17)15-18-5-3-2-4-6-18/h2-7,10,13,17H,8-9,11-12,14-15H2,1H3,(H,20,21)

InChI Key

GTHGVIIXHTWRCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)NCC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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